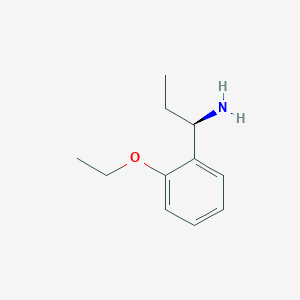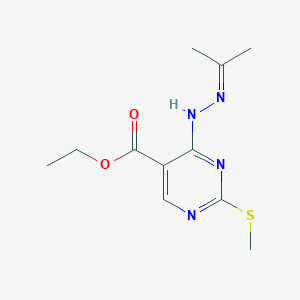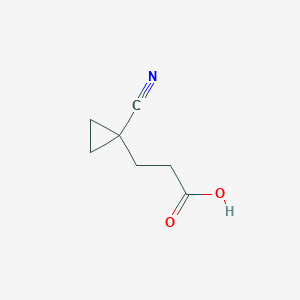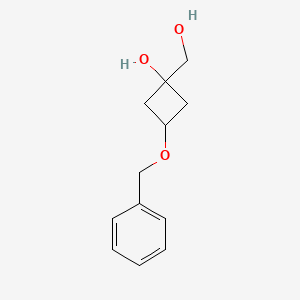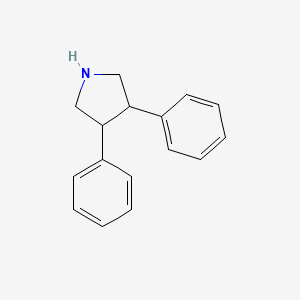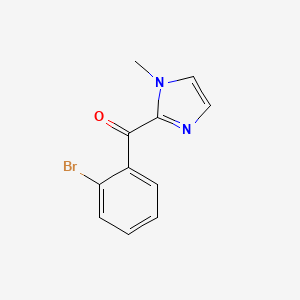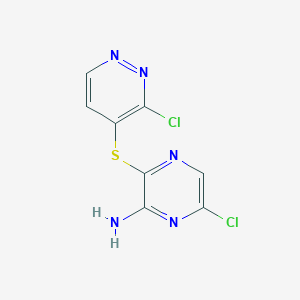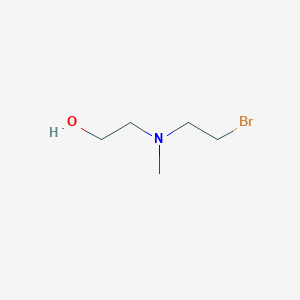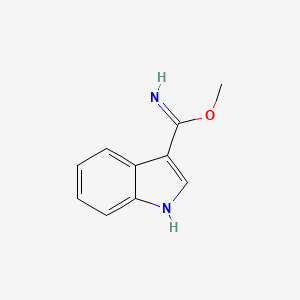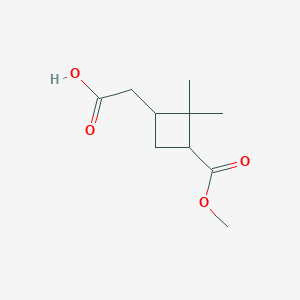
7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials include substituted naphthyridines and appropriate alkylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the naphthyridine family are often studied for their potential antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and is of interest in drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups.
相似化合物的比较
Similar Compounds
7-Chloro-1,6-naphthyridin-2(1H)-one: A structurally related compound with similar biological activities.
3-Isopropyl-1,6-naphthyridin-2(1H)-one:
Uniqueness
7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to its analogs.
属性
分子式 |
C14H17ClN2O2 |
|---|---|
分子量 |
280.75 g/mol |
IUPAC 名称 |
7-chloro-1-(2-methoxyethyl)-3-propan-2-yl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)11-6-10-8-16-13(15)7-12(10)17(14(11)18)4-5-19-3/h6-9H,4-5H2,1-3H3 |
InChI 键 |
YNPPINVLOSGMLH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=CN=C(C=C2N(C1=O)CCOC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


